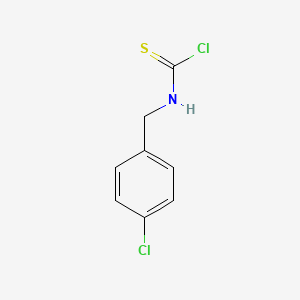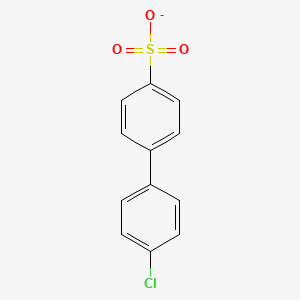![molecular formula C20H20ClF3N2O6 B12329663 (2-Methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]benzoate](/img/structure/B12329663.png)
(2-Methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butafenacil is an organic compound belonging to the pyrimidinedione chemical class. It is primarily used as an herbicide to control broadleaf and some grass weeds in crops such as cereals and canola . The compound works by inhibiting the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll formation .
Preparation Methods
The synthesis of Butafenacil involves several steps. The key step is the reaction between a phenyl isocyanate and an amine. Specifically, ethyl 2-chloro-5-isocyanato-benzoate reacts with ethyl 3-amino-4,4,4-trifluorocrotonate in the presence of a base to form a substituted urea intermediate. This intermediate is then cyclized to form the pyrimidinedione structure . Further standard chemical transformations are applied to generate the final product .
Chemical Reactions Analysis
Butafenacil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the chloro and trifluoromethyl groups, can lead to the formation of various derivatives.
Common reagents used in these reactions include bases for cyclization and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Butafenacil has several scientific research applications:
Mechanism of Action
Butafenacil inhibits the enzyme protoporphyrinogen oxidase, which is essential for the biosynthesis of chlorophyll in plants and heme in animals . By inhibiting this enzyme, Butafenacil prevents the formation of chlorophyll, leading to the accumulation of protoporphyrin IX, a potent photosensitizer. This accumulation activates oxygen, causing lipid peroxidation and rapid loss of membrane integrity and function, resulting in chlorosis and necrosis in plants .
Comparison with Similar Compounds
Butafenacil is unique among herbicides due to its specific inhibition of protoporphyrinogen oxidase. Similar compounds include:
Flumioxazin: Another herbicide that inhibits protoporphyrinogen oxidase but is less potent than Butafenacil in inducing anemia in zebrafish.
Oxadiazon: A herbicide with a similar mode of action but different chemical structure.
Oxyfluorfen: Another herbicide that inhibits the same enzyme but is used in different agricultural settings.
Butafenacil stands out due to its high efficacy and broad-spectrum activity against both broadleaf and grass weeds .
Properties
Molecular Formula |
C20H20ClF3N2O6 |
|---|---|
Molecular Weight |
476.8 g/mol |
IUPAC Name |
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]benzoate |
InChI |
InChI=1S/C20H20ClF3N2O6/c1-5-8-31-17(29)19(2,3)32-16(28)12-9-11(6-7-13(12)21)26-15(27)10-14(20(22,23)24)25(4)18(26)30/h5-7,9,14H,1,8,10H2,2-4H3 |
InChI Key |
BQBMOJJYNQKMDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N2C(=O)CC(N(C2=O)C)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B12329590.png)




![Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl-](/img/structure/B12329613.png)





![7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro-](/img/structure/B12329664.png)
